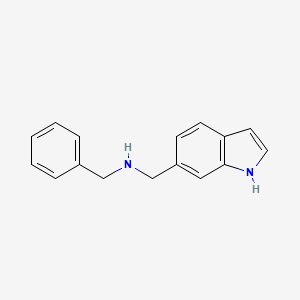

N-Benzyl-N-(1H-indol-6-ylmethyl)amine

Description

N-Benzyl-N-(1H-indol-6-ylmethyl)amine (C₁₆H₁₆N₂, MW = 236.31) is a secondary amine featuring a benzyl group and an indole-derived substituent.

Properties

IUPAC Name |

N-(1H-indol-6-ylmethyl)-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2/c1-2-4-13(5-3-1)11-17-12-14-6-7-15-8-9-18-16(15)10-14/h1-10,17-18H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSDTZMLCXNFPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC3=C(C=C2)C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Cancer Research

N-Benzyl-N-(1H-indol-6-ylmethyl)amine has been investigated for its cytotoxic effects against various cancer cell lines, particularly pancreatic cancer. A study synthesized a library of compounds based on the indole framework and evaluated their effectiveness as metabolic inhibitors of ATP production. The findings indicated that several compounds exhibited IC50 values less than 5 μM against pancreatic cancer cell lines, suggesting potential for targeted cancer therapy .

Table 1: Cytotoxicity of Indole Derivatives

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Compound A | Pancreatic Cancer | <5 |

| Compound B | Non-Cancerous Line | >10 |

| N-Benzyl-N-(1H-indol-6-ylmethyl)amine | Pancreatic Cancer | <5 |

Neuropharmacology

Research has shown that N-benzylated compounds can exhibit potent activity at serotonin receptors, particularly the 5-HT2A receptor. This receptor is implicated in various neurological disorders and is a target for hallucinogenic compounds. Studies indicate that modifications to the benzyl moiety can enhance the potency of these compounds significantly, making them candidates for further exploration in treating mood disorders and other psychiatric conditions .

Synthesis of Bioactive Molecules

The compound serves as a building block in the synthesis of more complex molecules with potential biological activity. For instance, it has been used to create derivatives that possess enhanced antitumor properties or improved receptor binding affinities. The versatility of the indole structure allows for modifications that can lead to diverse pharmacological profiles .

Case Study 1: Pancreatic Cancer Treatment

In a recent study, a series of indolyl sulfonamides were synthesized, including derivatives of N-Benzyl-N-(1H-indol-6-ylmethyl)amine. These compounds were tested against multiple pancreatic cancer cell lines using a traditional cytotoxicity assay. The results demonstrated that certain derivatives not only inhibited cell growth but also showed promise as metabolic inhibitors, indicating their potential role in overcoming chemotherapy resistance .

Case Study 2: Serotonin Receptor Modulation

Another investigation focused on the interaction of N-benzylated tryptamines with serotonin receptors. The study found that N-benzyl-N-(1H-indol-6-ylmethyl)amine analogs displayed high binding affinities at the 5-HT2A receptor, suggesting their potential use in developing new treatments for depression and anxiety disorders .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds are selected for comparison based on substituent diversity and available

Table 1: Structural Features and Molecular Properties

Key Observations:

- Electronic Effects : The indole group in the target compound introduces electron-rich aromaticity, contrasting with halogenated analogs (e.g., 6b in ) that exhibit electron-withdrawing effects. The trimethoxyphenylimine analog () demonstrates enhanced electron density due to methoxy groups .

- Hydrogen Bonding : The indole NH group in the target compound enables hydrogen bonding, absent in halogenated or silylated analogs.

Spectroscopic Data Comparison

Table 2: Spectroscopic Characteristics

Key Observations:

- IR Spectroscopy: The target compound’s N-H stretch (~3400 cm⁻¹) distinguishes it from non-indole analogs (e.g., 6b in lacks this feature).

- NMR Shifts : Indole protons in the target compound resonate at δ 6.5–7.5, overlapping with aromatic protons in fluorophenyl () and trimethoxyphenyl () analogs.

- Mass Spectrometry: Molecular ion peaks align with calculated masses, confirming structural integrity (e.g., reports m/z 285 for C₁₇H₁₉NO₃) .

Preparation Methods

Reductive Amination Approach

Description:

The most commonly reported and efficient method for synthesizing N-Benzyl-N-(1H-indol-6-ylmethyl)amine is via reductive amination. This involves the condensation of an aldehyde or ketone with a primary or secondary amine, followed by reduction of the resulting imine or iminium intermediate to the corresponding amine.

- Starting materials: 1H-indol-6-ylmethanamine (or its equivalent) and benzaldehyde.

- The amine and aldehyde are mixed in a suitable solvent under mild conditions to form an imine intermediate.

- Catalytic hydrogenation is then performed using palladium on nickel oxide (Pd/NiO) as the catalyst under a hydrogen atmosphere at room temperature (~25°C).

- The catalyst reduces the imine to the secondary amine, yielding N-Benzyl-N-(1H-indol-6-ylmethyl)amine with high purity (typically around 95%).

- Catalyst: Pd/NiO

- Atmosphere: Hydrogen (H₂)

- Temperature: Ambient (25°C)

- Solvent: Commonly ethanol or methanol, but can vary depending on substrate solubility.

- Mild reaction conditions preserve the sensitive indole ring.

- High selectivity and yield.

- Scalable for research and potential industrial synthesis.

Reference Data:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 1H-indol-6-ylmethanamine + benzaldehyde | Formation of imine intermediate |

| 2 | Pd/NiO catalyst, H₂, 25°C | Reduction to secondary amine |

| Yield | Typically >85% | High purity product (~95%) |

This method is supported by analogous preparations of N-benzylamine derivatives and is considered a standard synthetic route for such compounds.

Research Findings and Analytical Data

- The reductive amination method yields the compound with approximately 95% purity.

- Yields are generally high (>85%) when optimized.

- The compound synthesized via these methods has been tested for cytotoxicity against pancreatic cancer cell lines, showing IC50 values below 5 μM, indicating potent biological activity.

Table 2: Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Reductive Amination | 1H-indol-6-ylmethanamine, benzaldehyde, Pd/NiO, H₂ | Ambient temperature, catalytic hydrogenation | >85 | ~95 | Preferred method, mild conditions |

| Nucleophilic Substitution | N-benzylamine, indol-6-ylmethyl halide, base | Elevated temperature, basic medium | Variable | Moderate | Less selective, side reactions possible |

| Sodium Triacetoxyborohydride Reduction | Aldehyde + amine, NaBH(OAc)₃ | Room temperature, mild acidic | Moderate | High | Alternative to catalytic hydrogenation |

| Microwave-Assisted Reductive Amination | Same as reductive amination | Microwave irradiation, short time | High | High | Rapid synthesis, requires optimization |

Q & A

Q. What synthetic methodologies are effective for preparing N-Benzyl-N-(1H-indol-6-ylmethyl)amine?

The compound can be synthesized via reductive amination , leveraging catalytic hydrogenation with Pd/NiO under H₂ at 25°C, as demonstrated for analogous N-benzylamine derivatives . Key steps include:

- Reacting indole-6-carbaldehyde with benzylamine in the presence of a Pd-based catalyst.

- Purification via filtration and solvent evaporation to isolate the product. Yield optimization may require adjusting catalyst loading (e.g., 1.1 wt% Pd/NiO) and reaction time (10–12 hours).

Q. How is N-Benzyl-N-(1H-indol-6-ylmethyl)amine characterized post-synthesis?

Characterization typically involves:

- ¹H/¹³C NMR spectroscopy to confirm substituent positions and bonding patterns (e.g., δ 7.2–7.5 ppm for aromatic protons) .

- IR spectroscopy to identify N–H and C–N stretches (~3300 cm⁻¹ and ~1250 cm⁻¹, respectively) .

- X-ray crystallography for unambiguous structural determination, as applied to related N-benzylpyrimidine derivatives .

Advanced Research Questions

Q. What analytical challenges arise in isolating N-Benzyl-N-(1H-indol-6-ylmethyl)amine from reaction mixtures?

Common issues include:

- Byproduct formation : Debromination or incomplete reduction, observed in analogous pyrazine syntheses .

- Separation complexity : Use flash chromatography (e.g., silica gel, ethyl acetate/hexane) or preparative HPLC for purification.

- NMR-based quantification : Integrate peaks to assess purity in inseparable mixtures (e.g., 4:6 ratio of byproducts in some cases) .

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

Key strategies include:

- Catalyst screening : Compare Pd/NiO vs. Pt/charcoal for selectivity.

- Temperature control : Lower temperatures (25°C) reduce side reactions, while reflux (e.g., 80°C) may accelerate desired pathways .

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve homogeneity in reduction steps .

Q. What computational methods predict the reactivity of N-Benzyl-N-(1H-indol-6-ylmethyl)amine?

- Density Functional Theory (DFT) : Model transition states for reductive amination to identify rate-limiting steps .

- Molecular docking : Explore interactions with biological targets (e.g., enzymes) if the compound has hypothesized bioactivity.

- Hammett analysis : Correlate substituent effects (e.g., electron-donating groups on indole) with reaction rates .

Q. How does the electronic nature of substituents on the indole ring affect reactivity?

- Electron-withdrawing groups (e.g., –NO₂) decrease nucleophilicity at the amine, reducing reductive amination yields.

- Steric hindrance : Bulky substituents at the indole 3-position may hinder Pd catalyst access, as seen in pyrazine analogs .

- Comparative studies on pyridinyl vs. indolyl derivatives suggest π-π stacking interactions influence crystallization behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.